molecular formula C8H16N2O B14138191 Cycloheptanecarbohydrazide CAS No. 25774-75-8

Cycloheptanecarbohydrazide

Cat. No.: B14138191
CAS No.: 25774-75-8
M. Wt: 156.23 g/mol
InChI Key: LNRQJEWOVBWRJG-UHFFFAOYSA-N
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Description

Cycloheptanecarbohydrazide is a cycloheptane derivative featuring a carbohydrazide functional group (-CONHNH₂). While direct data on this compound are unavailable in the provided evidence, its structure can be inferred from related compounds. Cycloheptane, a seven-membered saturated hydrocarbon ring (C₇H₁₄), forms the backbone, with a carbohydrazide substituent replacing one hydrogen atom. This functional group distinguishes it from analogous compounds like cycloheptanecarboxylic acid (carboxylic acid group) and cycloheptanecarboxamide (amide group).

Properties

CAS No.

25774-75-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

cycloheptanecarbohydrazide

InChI

InChI=1S/C8H16N2O/c9-10-8(11)7-5-3-1-2-4-6-7/h7H,1-6,9H2,(H,10,11)

InChI Key

LNRQJEWOVBWRJG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanecarbohydrazide can be synthesized through the reaction of cycloheptanone with hydrazine hydrate. The reaction typically involves heating cycloheptanone with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cycloheptanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted hydrazides and derivatives.

Scientific Research Applications

Cycloheptanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptanecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of cycloheptanecarbohydrazide and structurally related compounds, highlighting differences in functional groups, molecular weights, and available toxicity

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Boiling Point (°C) Toxicity Information
This compound C₈H₁₄N₂O 154.18 (estimated) Not Available Carbohydrazide Not Available No data available
Cycloheptanecarboxamide C₈H₁₅NO 141.12 1459-39-8 Amide (-CONH₂) 295.2 ±7.0 No data available
Cycloheptanecarboxylic acid C₈H₁₄O₂ 142.20 1460-16-8 Carboxylic acid (-COOH) Not Available Not classified; handle with care
Cyclobutanecarbohydrazide C₅H₁₀N₂O 114.15 98069-56-8 Carbohydrazide Not Available Requires medical consultation

Functional Group Impact

  • Carbohydrazide vs. Amide/Carboxylic Acid: The hydrazide group (-CONHNH₂) in this compound is more nucleophilic than the amide (-CONH₂) or carboxylic acid (-COOH) groups, enabling unique reactivity in organic synthesis.
  • Physical Properties : Cycloheptanecarboxamide has a documented boiling point of ~295°C, while cycloheptanecarboxylic acid’s higher polarity (due to -COOH) likely increases its melting point compared to the hydrazide derivative .

Ring Size Effects

  • Cycloheptane vs. Cyclobutane : this compound’s seven-membered ring experiences less angle strain than cyclobutanecarbohydrazide’s four-membered ring. This difference may influence stability and solubility, though specific data are lacking .

Research Findings and Data Gaps

  • Synthesis and Reactivity: Hydrazides are typically synthesized via hydrazine reactions with esters or acyl chlorides.
  • Ecological Impact : Ecological data (e.g., biodegradability, bioaccumulation) are absent for all listed compounds, necessitating precautionary handling to mitigate environmental risks .
  • Thermodynamic Properties : Phase-change data (melting/boiling points) for this compound remain uncharacterized, limiting applications in industrial processes .

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